Malachite green isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

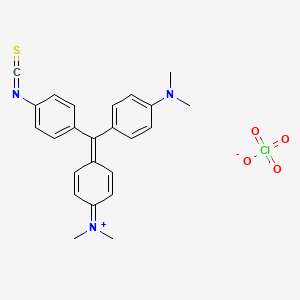

Malachite green isothiocyanate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a this compound cation.

Applications De Recherche Scientifique

Synthesis Method

MGITC can be synthesized through the reaction of malachite green with thiophosgene. The process typically involves:

- Dissolving malachite green in a solvent such as dimethyl sulfoxide.

- Adding thiophosgene under controlled conditions.

- Allowing the reaction to proceed at specific temperatures and times to ensure complete conversion.

Chemistry

MGITC serves as a reagent in various chemical reactions and as a dye in analytical chemistry. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives, making it versatile in synthetic organic chemistry.

Biology

In biological research, MGITC is extensively used for:

- Fluorescent Labeling of Proteins: The compound's reactivity with amino groups facilitates the study of protein dynamics and interactions through fluorescence microscopy.

- Photodynamic Therapy: MGITC generates reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. This property has been explored for therapeutic applications in cancer treatment.

Medicine

Research indicates that MGITC's photosensitizing properties make it a candidate for photodynamic therapy. Studies have demonstrated its effectiveness in inducing oxidative stress within cancer cells, leading to cell death.

Environmental Monitoring

MGITC is utilized in detecting environmental pollutants through techniques such as Surface Enhanced Raman Spectroscopy (SERS). Its strong binding affinity to gold substrates enhances sensitivity, allowing for the detection of trace amounts of pollutants.

Detection of Environmental Pollutants

A study developed a nanostructured substrate for the ultrasensitive detection of MGITC using SERS. The substrate achieved a remarkable detection limit of 10−16M, showcasing MGITC's potential for environmental applications .

Protein Interaction Studies

Research utilizing MGITC has provided insights into protein interactions via tip-enhanced Raman spectroscopy (TERS). The compound's strong binding affinity to gold substrates allows detailed studies at the single-molecule level, enhancing our understanding of biomolecular interactions .

Data Table: Summary of Biological Activities

Safety and Toxicity

Despite its valuable applications, MGITC poses safety concerns due to its carcinogenic properties. It has been classified as both carcinogenic and genotoxic, leading to restrictions on its use in food-producing animals within the EU. Researchers must handle MGITC with caution and adhere to safety guidelines when conducting experiments.

Propriétés

Formule moléculaire |

C24H24ClN3O4S |

|---|---|

Poids moléculaire |

486 g/mol |

Nom IUPAC |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |

InChI |

InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

DDKWQLRWSLILIV-UHFFFAOYSA-M |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.